molecular formula C12H10N2O B8792754 2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde CAS No. 545423-76-5

2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde

Cat. No.: B8792754
CAS No.: 545423-76-5
M. Wt: 198.22 g/mol
InChI Key: KGTKPTLTHPOSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

545423-76-5

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(4-pyrimidin-2-ylphenyl)acetaldehyde

InChI

InChI=1S/C12H10N2O/c15-9-6-10-2-4-11(5-3-10)12-13-7-1-8-14-12/h1-5,7-9H,6H2

InChI Key

KGTKPTLTHPOSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hexamethyldisilazide (1.0M in THF, 2.65 mL, 2.65 mmol) was added to a suspension of methoxymethyltriphenylphosphonium chloride (0.93 g, 2.71 mmol) in THF (13 mL) at 0° C., and the red-orange mixture was stirred for 15 min at 0° C. A solution of 4-(2-pyrimidinyl)benzaldehyde (250 mg, 1.36 mmol, prepared as described in WO 9828264) in THF (5 mL) was added, and stirring was continued at 0° C. for 1 h. 10% aq. HCl (13 mL) was added and the mixture was heated to 50° C. for 1 h. The reaction mixture was then cooled to 0° C. and solid Na2CO3 was added cautiously until the solution was basic. The mixture was extracted with ethyl acetate (2×25 mL) and the combined organic extracts were washed with brine (2×25 mL), dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 2:1 hexane/ethyl acetate) yielded 141 mg (52%) of the title compound. MS 199 (M+H)+.
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

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